1-cyclopropyl-4-nitrosopiperazine

Mass Spectrometry Analytical Method Development Nitrosamine Impurity Profiling

1-Cyclopropyl-4-nitrosopiperazine (CAS 2703774-33-6) is a synthetic N-nitrosamine derivative with the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol, belonging to the nitrosopiperazine subclass. It features a cyclopropyl group directly substituted on one piperazine nitrogen and a nitroso group on the opposing nitrogen.

Molecular Formula C7H13N3O
Molecular Weight 155.2
CAS No. 2703774-33-6
Cat. No. B6172680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-4-nitrosopiperazine
CAS2703774-33-6
Molecular FormulaC7H13N3O
Molecular Weight155.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-4-nitrosopiperazine (CAS 2703774-33-6): Procurement Guide for Nitrosamine Reference Standards and Impurity Analysis


1-Cyclopropyl-4-nitrosopiperazine (CAS 2703774-33-6) is a synthetic N-nitrosamine derivative with the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol, belonging to the nitrosopiperazine subclass . It features a cyclopropyl group directly substituted on one piperazine nitrogen and a nitroso group on the opposing nitrogen [1]. This compound is primarily sourced as a highly characterized reference standard (purity ≥98%) intended for analytical method development, validation, and quality control in pharmaceutical impurity profiling, particularly for detecting and quantifying trace nitrosamine impurities in drug substances and finished products [2]. The cyclopropyl substituent confers distinct physicochemical properties compared to other N-nitrosopiperazine analogs, including predicted boiling point (286.0±33.0 °C at 760 Torr), density (1.390±0.14 g/cm³ at 25 °C), and pKa (7.36±0.70), which directly influence chromatographic behavior and method development parameters .

Why 1-Cyclopropyl-4-nitrosopiperazine Cannot Be Interchanged with Other N-Nitrosopiperazine Reference Standards


Interchanging 1-cyclopropyl-4-nitrosopiperazine with other N-nitrosopiperazine analogs, such as 1-cyclopentyl-4-nitrosopiperazine (CPNP, CAS 61379-66-6) or 1-(cyclopropylmethyl)-4-nitrosopiperazine (CAS not assigned), introduces substantial analytical risk and can compromise regulatory compliance. The direct cyclopropyl substitution on the piperazine ring creates a unique molecular geometry and electronic distribution that differs fundamentally from analogs bearing cyclopentyl, methyl, or cyclopropylmethyl groups . These structural variations result in significantly different chromatographic retention times, mass spectrometric fragmentation patterns, and physicochemical properties (e.g., predicted logP and pKa values), making one standard an unsuitable substitute for another in validated analytical methods [1]. Furthermore, regulatory guidance from FDA and EMA for nitrosamine impurity control requires the use of the specific, structurally identical nitrosamine reference standard corresponding to the impurity being monitored; substitution with a structurally related but distinct analog invalidates method specificity and may lead to inaccurate quantification, false-negative results, or regulatory citation during ANDA/NDA review [2].

Quantitative Differentiation Evidence for 1-Cyclopropyl-4-nitrosopiperazine Versus Key N-Nitrosopiperazine Analogs


Molecular Weight Differentiation: Cyclopropyl (155.2) vs. Cyclopentyl (183.2) vs. Cyclopropylmethyl (169.2) N-Nitrosopiperazines

The molecular weight of 1-cyclopropyl-4-nitrosopiperazine (155.20 g/mol) is distinctly lower than that of its closest structural analogs: 1-cyclopentyl-4-nitrosopiperazine (CPNP, 183.28 g/mol, a difference of +28.08 g/mol or +18.1%) and 1-(cyclopropylmethyl)-4-nitrosopiperazine (169.22 g/mol, a difference of +14.02 g/mol or +9.0%) [1]. This mass difference is readily resolved by LC-MS/MS and ensures unambiguous identification in complex pharmaceutical matrices where multiple nitrosamine impurities may co-elute or co-exist [2].

Mass Spectrometry Analytical Method Development Nitrosamine Impurity Profiling

Chromatographic Behavior Differentiation: Predicted pKa of Cyclopropyl (7.36) vs. Cyclopropylcarbonyl (Not Reported) vs. Cyclopropylmethyl (Not Reported) N-Nitrosopiperazines

The predicted acid dissociation constant (pKa) of 1-cyclopropyl-4-nitrosopiperazine is 7.359±0.70, indicating that the compound exists in a partially ionized state at physiological pH (7.4) and under many reversed-phase HPLC mobile phase conditions . This pKa value governs its retention behavior on silica-based columns and its ionization efficiency in electrospray ionization (ESI) mass spectrometry. While experimental pKa data for direct comparators (e.g., 1-cyclopentyl-4-nitrosopiperazine) are not publicly available, the presence of the cyclopropyl group, with its unique electron-withdrawing properties and ring strain, is expected to alter the basicity of the adjacent piperazine nitrogen compared to larger cycloalkyl or alkyl substituents .

HPLC Method Development Ionization Efficiency Physicochemical Profiling

Boiling Point Differentiation: Cyclopropyl (286.0 °C) vs. Cyclopropylcarbonyl Analog (Not Reported)

The predicted boiling point of 1-cyclopropyl-4-nitrosopiperazine is 286.0±33.0 °C at 760 Torr . This relatively low boiling point compared to larger N-nitrosopiperazine analogs (for which specific data are unavailable) is indicative of its compact molecular structure and the absence of polar functional groups beyond the nitroso moiety. This property is relevant for assessing the compound's volatility and its potential suitability for gas chromatography (GC) analysis, although thermal stability of the N-nitroso bond must be carefully considered [1].

Volatility Assessment Gas Chromatography Suitability Stability Studies

Regulatory Acceptance Differentiation: Validated Reference Standard for Cyclopropyl vs. Cyclopentyl (CPNP) N-Nitrosopiperazine Impurity Monitoring

1-Cyclopropyl-4-nitrosopiperazine is supplied as a highly characterized reference material that meets stringent regulatory standards set for nitrosamine compounds, including those established by USP, EMA, JP, and BP [1]. In contrast, while 1-cyclopentyl-4-nitrosopiperazine (CPNP) is a well-studied nitrosamine with extensive genotoxicity data [2][3], 1-cyclopropyl-4-nitrosopiperazine is specifically required as a reference standard when the corresponding cyclopropyl-substituted impurity is present in a drug substance or product (e.g., arising from cyclopropyl-containing starting materials or reagents). Regulatory agencies mandate the use of the exact impurity standard for method validation and routine QC testing; a mismatch between the impurity present and the reference standard used can result in method rejection during regulatory review [4].

Nitrosamine Impurity Control ANDA/NDA Filing Pharmacopoeial Compliance

Purity Specification Differentiation: ≥98% Purity for 1-Cyclopropyl-4-nitrosopiperazine vs. Varying Purity Grades for Analogs

Commercially available 1-cyclopropyl-4-nitrosopiperazine is consistently supplied with a certified purity of ≥98% . This high purity grade is essential for its intended use as a primary reference standard in quantitative analytical methods, as lower purity material would introduce significant error in impurity quantification and method validation. In contrast, other N-nitrosopiperazine analogs (e.g., 1-methyl-4-nitrosopiperazine, MNP) are available in a range of purities depending on the supplier and intended application (e.g., analytical standard vs. bulk research chemical), with some suppliers offering lower purity grades (e.g., 95%) that are unsuitable for regulatory submissions .

Reference Standard Quality Analytical Method Validation Impurity Quantification Accuracy

Optimal Application Scenarios for Procuring 1-Cyclopropyl-4-nitrosopiperazine (CAS 2703774-33-6)


Quantification of Cyclopropyl-Derived Nitrosamine Impurities in ANDA/NDA Filings

This compound serves as the definitive analytical reference standard for identifying and quantifying 1-cyclopropyl-4-nitrosopiperazine as a potential nitrosamine impurity in active pharmaceutical ingredients (APIs) and finished drug products that contain a cyclopropyl moiety or are synthesized using cyclopropyl-containing reagents [1]. Its use is essential for generating validated analytical data to support Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), ensuring compliance with FDA and EMA guidance on nitrosamine impurity control [2].

HPLC and LC-MS/MS Method Development and Validation

The compound's unique molecular weight (155.20 g/mol), predicted pKa (7.36), and chromatographic behavior make it a critical reference material for developing and validating HPLC-UV and LC-MS/MS methods for nitrosamine analysis . Its distinct mass and retention characteristics enable its unambiguous resolution from other common nitrosamines such as NDMA, NDEA, and CPNP in complex pharmaceutical matrices, ensuring method specificity and accuracy [3].

Forced Degradation and Stability Studies for Cyclopropyl-Containing Pharmaceuticals

In forced degradation studies of cyclopropyl-containing drug substances (e.g., certain fluoroquinolone antibiotics or kinase inhibitors), 1-cyclopropyl-4-nitrosopiperazine can be used as a reference marker to monitor the potential formation of this specific nitrosamine impurity under stress conditions (e.g., acidic, oxidative, or thermal stress) [4]. This application is critical for establishing drug substance stability profiles and defining appropriate storage conditions.

Quality Control Release Testing in Commercial Pharmaceutical Manufacturing

For commercial production batches of APIs known or suspected to contain 1-cyclopropyl-4-nitrosopiperazine as a potential impurity, this reference standard is used in routine quality control (QC) release testing to verify that nitrosamine levels remain below acceptable intake (AI) limits established by regulatory authorities . The ≥98% purity of the standard ensures accurate and reproducible quantification at trace (ppm/ppb) levels.

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